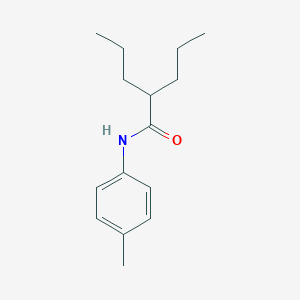
N-(4-methylphenyl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-propylpentanamide is a chemical compound commonly known as NMP or 4-methyl-2-propylpentanamide. It is a white, crystalline powder with a molecular weight of 233.38 g/mol. NMP has been widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
NMP has been extensively used in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, NMP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agrochemicals, NMP has been studied as a potential herbicide and insecticide. In materials science, NMP has been investigated as a potential solvent for the synthesis of various materials, including nanoparticles and polymers.
Mecanismo De Acción
The mechanism of action of NMP is not fully understood, but it is believed to be related to its ability to modulate various biological pathways, including the inhibition of enzymes and the modulation of ion channels. NMP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, NMP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and GABA(A) receptors.
Biochemical and Physiological Effects
NMP has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. Additionally, NMP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. NMP has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and GABA(A) receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMP has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, NMP has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for NMP research, including the investigation of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, NMP research could focus on the development of new synthetic methods for the production of NMP and the investigation of its potential applications in materials science, including the synthesis of new materials and the development of new solvents for various applications.
Métodos De Síntesis
NMP can be synthesized through various methods, including the reaction of 4-methylbenzoyl chloride with 2-propylpentanamine in the presence of a base, such as triethylamine or sodium hydroxide. Another method involves the reaction of 4-methylbenzoyl chloride with 2-propylpentanenitrile in the presence of a base. Both methods result in the formation of NMP as the final product.
Propiedades
Número CAS |
21021-75-0 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-6-13(7-5-2)15(17)16-14-10-8-12(3)9-11-14/h8-11,13H,4-7H2,1-3H3,(H,16,17) |
Clave InChI |
NQXHQIJOUSXWHL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



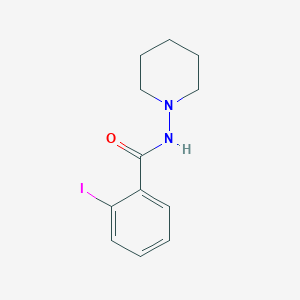
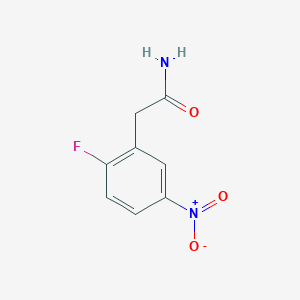
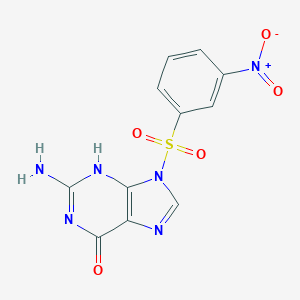
![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
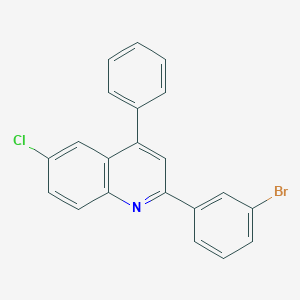
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
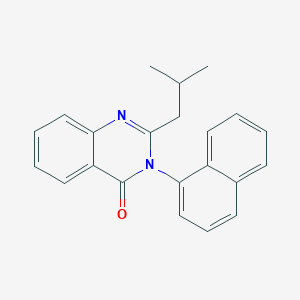
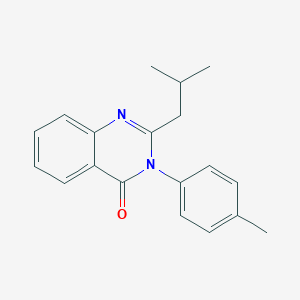
![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)